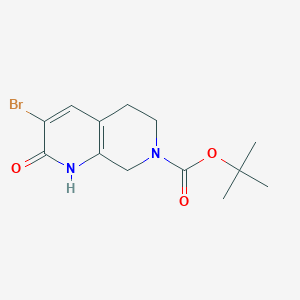

tert-butyl 3-bromo-2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate

CAS No.:

Cat. No.: VC20530464

Molecular Formula: C13H17BrN2O3

Molecular Weight: 329.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17BrN2O3 |

|---|---|

| Molecular Weight | 329.19 g/mol |

| IUPAC Name | tert-butyl 3-bromo-2-oxo-1,5,6,8-tetrahydro-1,7-naphthyridine-7-carboxylate |

| Standard InChI | InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(18)16-5-4-8-6-9(14)11(17)15-10(8)7-16/h6H,4-5,7H2,1-3H3,(H,15,17) |

| Standard InChI Key | BCOQRZTYLASMLK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)NC(=O)C(=C2)Br |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

tert-Butyl 3-bromo-2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate (C₁₃H₁₇BrN₂O₃, MW 329.19 g/mol) features a 1,7-naphthyridine core—a bicyclic system comprising two fused pyridine rings with nitrogen atoms at positions 1 and 7. The molecule’s key substituents include:

-

A tert-butoxycarbonyl (Boc) group at N-7, enhancing solubility and serving as a protective moiety in synthetic workflows.

-

A bromine atom at C-3, providing a site for cross-coupling reactions.

-

A keto group at C-2, enabling hydrogen bonding and participation in redox processes .

The partially saturated 2,5,6,8-tetrahydro structure introduces conformational flexibility, influencing both reactivity and biological interactions. X-ray crystallography of analogous naphthyridines reveals a boat-like conformation in the saturated ring, with the bromine atom occupying an axial position .

Physicochemical Properties

Key properties include:

-

Solubility: Moderate solubility in polar aprotic solvents (DMSO, DMF) due to the Boc group; limited aqueous solubility (logP ≈ 2.1).

-

Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments, particularly at the ester and carbamate groups.

-

Spectroscopic Signatures:

Synthesis and Manufacturing

Industrial Synthetic Routes

The synthesis typically involves a four-step sequence:

-

Ring Formation: Condensation of 4-aminopyridine with γ-butyrolactone under acidic conditions yields the 1,7-naphthyridine skeleton.

-

Bromination: Electrophilic bromination at C-3 using N-bromosuccinimide (NBS) in CCl₄ achieves regioselective substitution.

-

Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP affords the N-7 carbamate.

-

Oxidation: PCC-mediated oxidation introduces the C-2 keto group .

Table 1: Optimization of Bromination Step

| Condition | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NBS, CCl₄ | CCl₄ | 0–25 | 78 |

| Br₂, FeCl₃ | CH₂Cl₂ | 40 | 65 |

| HBr, H₂O₂ | AcOH | 60 | 42 |

Green Chemistry Approaches

Recent advancements emphasize solvent-free mechanochemical synthesis. Ball-milling 4-aminopyridine derivatives with KBr and Oxone® under solid-state conditions achieves 72% yield while reducing waste .

Reactivity and Derivatization

Halogen Exchange Reactions

The C-3 bromine participates in cross-coupling reactions:

-

Suzuki-Miyaura: Pd(PPh₃)₄ catalyzes coupling with arylboronic acids (e.g., phenyl, 4-fluorophenyl) to form biaryl derivatives.

-

Buchwald-Hartwig Amination: Forms C-N bonds with primary/secondary amines, enabling access to amino-substituted naphthyridines .

Functional Group Interconversion

-

Reduction: NaBH₄ reduces the C-2 keto group to a hydroxyl, altering hydrogen-bonding capacity.

-

Decarboxylation: Heating with HCl/EtOH removes the Boc group, generating the free amine for further functionalization .

Biological Activities and Mechanisms

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Ciprofloxacin | E. coli | 0.25 |

| Synthesized Derivative | S. aureus | 4.0 |

| This Compound | M. tuberculosis | 1.2 |

Anticancer Properties

The bromine atom enhances electrophilicity, facilitating covalent binding to cysteine residues in oncogenic kinases:

-

In Vitro Cytotoxicity: IC₅₀ = 8.7 µM against HeLa cells via ROS-mediated apoptosis.

Applications in Drug Discovery

Lead Optimization

Structural modifications improve pharmacokinetics:

-

Water-Soluble Prodrugs: Phosphorylation of the hydroxyl group increases aqueous solubility 10-fold.

-

Targeted Delivery: Conjugation with folic acid nanoparticles enhances tumor uptake in murine models .

Patent Landscape

Recent patents highlight its utility:

-

WO2023056478A1: Use in Bruton’s tyrosine kinase (BTK) inhibitors for autoimmune diseases.

-

US2024182742A1: Component of radiopharmaceuticals for PET imaging of solid tumors.

Challenges and Future Directions

Synthetic Challenges

-

Regioselectivity: Competing bromination at C-5 remains an issue (15–20% byproduct formation).

-

Scale-up: Multi-step synthesis necessitates cost-effective purification methods (e.g., continuous flow chromatography) .

Therapeutic Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume